molecular formula C19H16BrN3O4 B12015445 Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-27-8

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12015445
CAS No.: 624726-27-8
M. Wt: 430.3 g/mol
InChI Key: MJLQKHJGRMVZKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a hydrazono group, and an oxoindolinyl moiety. Its molecular formula is C19H16BrN3O4, and it has a molecular weight of 430.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:

    Formation of the Hydrazono Intermediate: This step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzoyl hydrazone.

    Cyclization: The hydrazono intermediate undergoes cyclization with isatin to form the oxoindolinyl structure.

    Esterification: The final step involves esterification with ethyl bromoacetate to yield the target compound.

The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the hydrazono and oxoindolinyl groups can form covalent bonds with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
  • Ethyl 2-(3-(2-(3-fluorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
  • Ethyl 2-(3-(2-(3-methylbenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Uniqueness

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

CAS No.

624726-27-8

Molecular Formula

C19H16BrN3O4

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C19H16BrN3O4/c1-2-27-16(24)11-23-15-9-4-3-8-14(15)17(19(23)26)21-22-18(25)12-6-5-7-13(20)10-12/h3-10,26H,2,11H2,1H3

InChI Key

MJLQKHJGRMVZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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